

# The Role of PG-116800 in Extracellular Matrix Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PG 116800 |           |
| Cat. No.:            | B1679752  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

PG-116800, also known as PG-530742, is a potent, orally active, broad-spectrum matrix metalloproteinase (MMP) inhibitor belonging to the hydroxamate class. It exhibits high affinity for MMP-2, -3, -8, -9, -13, and -14, while demonstrating substantially lower affinity for MMP-1 and -7. Developed by Procter & Gamble Pharmaceuticals, PG-116800 was investigated for its therapeutic potential in conditions characterized by pathological extracellular matrix (ECM) remodeling, notably osteoarthritis and the prevention of ventricular remodeling after myocardial infarction. Despite promising preclinical data in animal models, clinical trials in humans did not demonstrate the desired efficacy and were associated with musculoskeletal side effects, leading to the discontinuation of its development for these indications. This guide provides a comprehensive overview of the known technical details of PG-116800, focusing on its core role as an MMP inhibitor and its implications for ECM remodeling.

# Introduction to PG-116800 and Extracellular Matrix Remodeling

The extracellular matrix (ECM) is a dynamic and complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. ECM remodeling, the synthesis and degradation of its components, is a critical process in tissue development, repair, and homeostasis. Matrix metalloproteinases (MMPs) are a family of zinc-



dependent endopeptidases that are key players in the degradation of ECM components, including collagens, proteoglycans, and glycoproteins. Dysregulation of MMP activity is implicated in the pathogenesis of numerous diseases, such as arthritis, cardiovascular diseases, and cancer, making MMPs an attractive target for therapeutic intervention.

PG-116800 was designed as a potent inhibitor of several MMPs involved in pathological tissue remodeling. Its mechanism of action is centered on the hydroxamate group, which chelates the zinc ion at the active site of MMPs, thereby blocking their enzymatic activity.

## **Mechanism of Action and Biochemical Profile**

PG-116800 is a hydroxamic acid-based MMP inhibitor.[1] The primary mechanism of action involves the hydroxamate moiety binding to the catalytic zinc ion within the active site of MMPs, effectively inhibiting their proteolytic function.[2] This inhibition prevents the degradation of ECM components.

### **MMP Inhibition Profile**

PG-116800 is characterized as a broad-spectrum MMP inhibitor with a specific selectivity profile. It has a high affinity for MMPs that are critically involved in the degradation of type II collagen and other cartilage components, as well as in ventricular remodeling post-myocardial infarction.

| Target MMP             | Affinity/Activity | Reference |
|------------------------|-------------------|-----------|
| MMP-2 (Gelatinase A)   | High              | [2][3]    |
| MMP-3 (Stromelysin 1)  | High              | [2][3]    |
| MMP-8 (Collagenase 2)  | High              | [2][3]    |
| MMP-9 (Gelatinase B)   | High              | [2][3]    |
| MMP-13 (Collagenase 3) | High              | [2][3]    |
| MMP-14 (MT1-MMP)       | High              | [2][3]    |
| MMP-1 (Collagenase 1)  | Low               | [3]       |
| MMP-7 (Matrilysin)     | Low               | [3]       |



Note: Specific IC50 values for PG-116800 against each MMP are not publicly available in the reviewed literature.

# Preclinical Evidence of ECM Remodeling Modulation

Preclinical studies were instrumental in establishing the rationale for the clinical development of PG-116800. These studies, primarily in animal models of osteoarthritis and myocardial infarction, suggested a beneficial effect on preserving ECM integrity.

### **Osteoarthritis Models**

In a rat model of iodoacetate-induced osteoarthritis, PG-116800 was shown to inhibit the joint damage characteristic of the disease.[1] This model induces chondrocyte death and subsequent cartilage degradation, mimicking aspects of human osteoarthritis.

However, chronic toxicology studies in rats and dogs revealed musculoskeletal side effects, including swelling around the joints and an accumulation of collagen, suggesting a complex and not entirely beneficial impact on the ECM with long-term administration.[1]

## **Myocardial Infarction Models**

PG-116800 demonstrated significant anti-remodeling effects in animal models of myocardial infarction and ischemic heart failure.[4] In a pig model, the related MMP inhibitor PGE-530742 (an earlier designation for PG-116800) attenuated left ventricular remodeling after myocardial infarction.[5] The proposed mechanism was the inhibition of MMP-mediated degradation of the cardiac ECM, which, when excessive, contributes to ventricular dilation and dysfunction.

## **Clinical Trials and Outcomes**

The promising preclinical data led to the initiation of clinical trials to evaluate the efficacy and safety of PG-116800 in human diseases.

## PREMIER Trial (Myocardial Infarction)

The "Prevention of Myocardial Infarction Early Remodeling" (PREMIER) trial was a randomized, double-blind, placebo-controlled study in patients with a first ST-segment



elevation myocardial infarction.[4][6] The trial, however, failed to show a significant reduction in left ventricular remodeling or improvement in clinical outcomes in patients treated with PG-116800 compared to placebo.[4][6]

| Outcome<br>Measure          | PG-116800<br>Group | Placebo Group | p-value | Reference |
|-----------------------------|--------------------|---------------|---------|-----------|
| Change in<br>LVEDVI (ml/m²) | 5.1                | 5.5           | 0.42    | [6]       |
| Change in<br>LVEDV (ml)     | 8.43               | 10.35         | 0.31    | [6]       |
| Change in<br>LVESV (ml)     | 0.58               | 2.23          | 0.30    | [6]       |
| Change in LVEF              | 4.85               | 4.25          | 0.32    | [6]       |

LVEDVI: Left Ventricular End-Diastolic Volume Index; LVEDV: Left Ventricular End-Diastolic Volume; LVESV: Left Ventricular End-Systolic Volume; LVEF: Left Ventricular Ejection Fraction.

## **Osteoarthritis Trial**

A 12-month, randomized, double-blind, placebo-controlled study was conducted to assess the efficacy and safety of PG-116800 in patients with mild to moderate knee osteoarthritis.[1][7] The study did not find a statistically significant difference in the progression of joint space narrowing or in the improvement of symptoms between the PG-116800 and placebo groups.[1] [7] A notable outcome of this trial was the increased frequency of musculoskeletal adverse effects, including arthralgia and joint stiffness, particularly at higher doses.[1][7] This unfavorable risk-benefit profile led to the cessation of its development for this indication.[1]

# Signaling Pathways and Logical Relationships

The role of PG-116800 in ECM remodeling is best understood in the context of the signaling pathways that regulate MMP expression and activity, and the direct enzymatic interactions.





#### Click to download full resolution via product page

**Caption:** PG-116800 directly inhibits a broad spectrum of MMPs, preventing ECM degradation.

The transforming growth factor-beta (TGF- $\beta$ ) signaling pathway is a master regulator of fibrosis and ECM homeostasis. TGF- $\beta$  can stimulate the production of ECM components while also modulating the expression of MMPs and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). The interplay between MMPs and the TGF- $\beta$  pathway is complex, with MMPs being able to activate latent TGF- $\beta$ , creating a potential feedback loop. While no direct studies on PG-116800's effect on the TGF- $\beta$  pathway are available, its inhibition of MMPs would logically intersect with this critical signaling cascade.





Click to download full resolution via product page

Caption: PG-116800 inhibits MMPs, which can activate TGF- $\beta$ , a key driver of ECM production.

# **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of PG-116800 are not publicly available. However, based on the nature of the compound and the diseases it was intended to treat, the following are representative methodologies that would have been employed.

# **In Vitro MMP Inhibition Assay**



This assay would have been used to determine the potency and selectivity of PG-116800 against a panel of recombinant human MMPs.

- Principle: A fluorogenic MMP substrate is cleaved by the active enzyme, releasing a fluorescent signal. An inhibitor will prevent this cleavage, resulting in a reduced signal.
- Materials:
  - Recombinant human MMPs (e.g., MMP-2, -3, -8, -9, -13, -14, -1, -7)
  - Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH<sub>2</sub>)
  - Assay buffer (e.g., Tris-HCl, CaCl<sub>2</sub>, ZnCl<sub>2</sub>, Brij-35)
  - PG-116800 at various concentrations
  - 96-well microplate
  - Fluorometer
- Procedure:
  - Activate the pro-MMPs according to the manufacturer's instructions (e.g., with APMA).
  - In a 96-well plate, add assay buffer, the activated MMP enzyme, and varying concentrations of PG-116800 or vehicle control.
  - Pre-incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
  - Initiate the reaction by adding the fluorogenic substrate.
  - Monitor the fluorescence intensity over time.
  - Calculate the initial reaction velocities and determine the IC50 values for PG-116800 against each MMP.

# **Cartilage Explant Degradation Assay**



This ex vivo assay would assess the ability of PG-116800 to prevent the degradation of native ECM in a tissue context.

• Principle: Cartilage explants are stimulated with pro-inflammatory cytokines (e.g., IL-1β) to induce MMP expression and subsequent degradation of proteoglycans and collagen, which are then measured.

#### Materials:

- Bovine or human articular cartilage
- Culture medium (e.g., DMEM) with antibiotics and serum
- Recombinant human IL-1β
- PG-116800 at various concentrations
- Dimethylmethylene blue (DMMB) dye for proteoglycan quantification
- Hydroxyproline assay kit for collagen quantification

#### Procedure:

- Harvest full-thickness articular cartilage and create small, uniform explants.
- Culture the explants in serum-free medium for 24-48 hours to equilibrate.
- $\circ$  Treat the explants with culture medium containing IL-1 $\beta$  and varying concentrations of PG-116800 or vehicle control.
- Culture for a specified period (e.g., 7-14 days), collecting the conditioned medium at regular intervals.
- At the end of the culture period, digest the cartilage explants (e.g., with papain).
- Quantify the amount of sulfated glycosaminoglycans (a measure of proteoglycans)
  released into the medium and remaining in the cartilage digest using the DMMB assay.



- Quantify the amount of hydroxyproline (a measure of collagen) released into the medium and remaining in the cartilage digest.
- Calculate the percentage inhibition of proteoglycan and collagen degradation by PG-116800.



Click to download full resolution via product page

**Caption:** A logical workflow for the development and evaluation of PG-116800.

## Conclusion

PG-116800 is a well-characterized broad-spectrum MMP inhibitor that showed promise in preclinical models of diseases involving pathological ECM remodeling. Its development highlights the complexities of translating MMP inhibition into clinical success. While the direct



inhibition of MMPs involved in tissue degradation is a sound therapeutic concept, the clinical trial outcomes for PG-116800 underscore the challenges of achieving a favorable efficacy and safety profile. The musculoskeletal side effects observed suggest that broad-spectrum MMP inhibition may interfere with normal tissue homeostasis. This technical guide provides a summary of the available knowledge on PG-116800, offering valuable insights for researchers and drug development professionals working on MMP inhibitors and the modulation of ECM remodeling. Future efforts in this field may benefit from more selective MMP inhibition or alternative strategies to control pathological ECM degradation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Matrix Metalloproteinases Enhances In Vitro Repair of the Meniscus PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of selective matrix metalloproteinase inhibitor (PG-116800) to prevent ventricular remodeling after myocardial infarction: results of the PREMIER (Prevention of Myocardial Infarction Early Remodeling) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinases in coronary artery disease and myocardial infarction PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of PG-116800, a Matrix Metalloproteinase Inhibitor, to Prevent Left Ventricular Remodeling After Acute Myocardial Infarction American College of Cardiology [acc.org]
- 7. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of PG-116800 in Extracellular Matrix Remodeling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1679752#understanding-the-role-of-pg-116800-in-extracellular-matrix-remodeling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com